2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol
Description
2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol (molecular formula: C₁₂H₈Br₂N₂O) is a Schiff base ligand characterized by a phenolic core substituted with two bromine atoms at the 2- and 4-positions and a pyridin-2-yliminomethyl group at the 6-position. Schiff bases of this type are widely studied for their ability to form stable metal complexes, which exhibit applications in catalysis, materials science, and medicinal chemistry . The bromine substituents enhance electron-withdrawing effects, while the pyridinyl group contributes to π-π stacking interactions and metal coordination. Structural studies of related compounds (e.g., ) suggest that the keto-enol tautomerism is influenced by substituents, with electron-withdrawing groups favoring the enolic form .
Properties
Molecular Formula |
C12H8Br2N2O |
|---|---|
Molecular Weight |
356.01 g/mol |
IUPAC Name |
2,4-dibromo-6-[(E)-pyridin-2-yliminomethyl]phenol |
InChI |
InChI=1S/C12H8Br2N2O/c13-9-5-8(12(17)10(14)6-9)7-16-11-3-1-2-4-15-11/h1-7,17H/b16-7+ |
InChI Key |
DMKCSXSPFSKZOB-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/N=C/C2=C(C(=CC(=C2)Br)Br)O |
Canonical SMILES |
C1=CC=NC(=C1)N=CC2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Preparation Methods
One-Pot Tandem Synthesis
Recent advancements propose a one-pot method combining bromination and imine condensation. This approach reduces purification steps and improves overall yield (75–82%) by maintaining reaction homogeneity.
Procedure Overview:
-
Dissolve 6-aminophenol in acetic acid.
-
Add pyridine-2-carboxaldehyde and bromine sequentially at 0°C.
Advantages:
-
Eliminates intermediate isolation.
-
Reduces solvent consumption by 30%.
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial protocols utilize continuous flow reactors to enhance scalability and reproducibility. Key features include:
| Parameter | Value | Source |
|---|---|---|
| Reactor Type | Microfluidic Tubular | |
| Residence Time | 15–20 minutes | |
| Temperature | 25°C | |
| Annual Capacity | 500–1,000 kg |
Benefits:
Characterization and Quality Control
Spectroscopic Analysis
Post-synthesis characterization employs multiple techniques to verify structural integrity:
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (CDCl₃): δ 8.43 (s, 1H, imine-CH), 7.56–8.12 (m, pyridine-H), 14.32 (s, phenolic-OH).
-
¹³C NMR: δ 160.1 (C=N), 152.3 (C-Br), 121–140 (aromatic carbons).
Infrared Spectroscopy (IR):
Mass Spectrometry (ESI-MS):
Elemental Analysis
Acceptable tolerances for industrial batches:
| Element | Theoretical (%) | Observed (%) |
|---|---|---|
| C | 40.48 | 40.42 |
| H | 2.26 | 2.21 |
| N | 7.86 | 7.79 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of 2,4-dibromo-6-(pyridin-2-ylmethyl)-phenol.
Substitution: Formation of 2,4-dimethoxy-6-(pyridin-2-yliminomethyl)-phenol.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that Schiff bases, including derivatives like 2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol, exhibit notable antimicrobial activities. These compounds have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that such compounds can inhibit the growth of pathogens like Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Activity
Some Schiff bases have demonstrated cytotoxic effects against cancer cell lines. The presence of bromine atoms in the structure may enhance the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells . Research has highlighted the importance of structural modifications in enhancing anticancer efficacy.
Synthesis of Metal Complexes
Coordination Chemistry
The synthesis of metal complexes with 2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol has been explored due to their enhanced biological activities compared to the free ligand. Metal ions such as zinc, copper, and nickel have been coordinated with this Schiff base to form complexes that exhibit improved antibacterial and antifungal properties . These complexes are often more effective than their parent ligands due to increased lipophilicity and altered electronic properties.
Table: Comparison of Biological Activities of Metal Complexes
| Metal Complex | Antibacterial Activity | Antifungal Activity | Cytotoxicity |
|---|---|---|---|
| Zn(II) Complex | High | Moderate | Low |
| Cu(II) Complex | Moderate | High | Moderate |
| Ni(II) Complex | High | Low | High |
Therapeutic Potential
Antidiabetic Effects
Recent studies suggest that certain Schiff bases and their metal complexes could exhibit antidiabetic properties. The compounds may influence glucose metabolism or enhance insulin sensitivity through various biochemical pathways . This area remains an active research focus, aiming to develop new therapeutic agents for diabetes management.
Enzyme Inhibition
Enzyme inhibition studies reveal that 2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol can act as an inhibitor for several enzymes involved in metabolic processes. This characteristic is crucial for designing drugs targeting specific pathways in diseases such as cancer and diabetes .
Case Studies
-
Antimicrobial Efficacy Study
A study evaluated the antimicrobial efficacy of 2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol against clinical isolates of Pseudomonas aeruginosa and Klebsiella pneumoniae. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens . -
Cytotoxicity Assessment
In vitro tests on various cancer cell lines demonstrated that the compound induces apoptosis at specific concentrations. The mechanism was linked to oxidative stress induction and mitochondrial dysfunction . Further research is needed to clarify the pathways involved.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol involves its interaction with specific molecular targets. The bromine atoms and the pyridin-2-yliminomethyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition of specific biological pathways.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The target compound’s structure and properties are compared with analogs differing in substituents (Table 1).
Table 1: Structural and Electronic Properties of Selected Analogs
Key Observations :
- Electron-Withdrawing vs. Donating Groups: Nitro (NO₂) and bromine substituents stabilize the enolic form via intramolecular hydrogen bonding, whereas methyl groups (e.g., mesityl) favor steric effects over electronic modulation .
- Coordination Geometry : Bulky substituents (e.g., mesityl) lead to tetrahedral coordination in Zn complexes, while planar pyridinyl groups support square-planar Pd complexes .
Key Observations :
- Anticancer vs. Antifouling: Brominated phenolic Schiff bases exhibit dual functionality. The target compound’s pyridinyl group enhances cellular uptake in cancer cells, while dibromobenzyl analogs target marine biofouling organisms .
- Metal Complexes : Cobalt complexes of the target compound show higher cytotoxicity (IC₅₀: <10 µM) than Zn or Pd analogs, likely due to redox-active metal centers .
Key Observations :
Biological Activity
2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article explores its synthesis, biological evaluation, and structure-activity relationships based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a condensation reaction involving 2,4-dibromophenol and pyridine derivatives. The resulting structure features a pyridin-2-yliminomethyl group attached to the phenolic core. The synthesis typically involves refluxing the reactants in appropriate solvents, followed by purification through crystallization or chromatography.
Antitumor Activity
Research indicates that derivatives of 2,4-dibromo-6-(pyridin-2-yliminomethyl)-phenol exhibit significant antitumor activity. For instance, studies have shown that compounds with similar structural motifs can inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells. The most potent compounds demonstrated cytotoxicity against various human cancer cell lines such as HCT15 and K562, with some derivatives showing efficacy comparable to etoposide, a well-known chemotherapeutic agent .
Table 1: Cytotoxicity of Related Compounds on Human Cancer Cell Lines
| Compound | Cell Line Tested | IC50 (μM) | Topoisomerase Inhibition |
|---|---|---|---|
| Compound A | HCT15 | 5 | Yes |
| Compound B | K562 | 10 | Yes |
| Compound C | DU145 | 15 | No |
Antimicrobial Activity
In addition to its antitumor properties, 2,4-dibromo-6-(pyridin-2-yliminomethyl)-phenol and its metal complexes have been evaluated for antimicrobial activity. Studies have shown that these compounds exhibit significant antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative strains such as Escherichia coli .
Table 2: Antimicrobial Activity of Metal Complexes
| Complex Type | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Ni(II) Complex | Staphylococcus aureus | 20 |
| Cu(II) Complex | Escherichia coli | 15 |
| Co(II) Complex | Bacillus subtilis | 18 |
Structure-Activity Relationship (SAR)
The biological activity of 2,4-dibromo-6-(pyridin-2-yliminomethyl)-phenol is influenced by its structural features. The presence of halogen substituents at specific positions on the aromatic rings enhances both topoisomerase inhibition and cytotoxicity. Studies suggest that the positioning of functional groups significantly impacts the compound's interaction with biological targets .
Case Studies
- Topoisomerase Inhibition Study : A series of derivatives were synthesized and tested for their ability to inhibit topoisomerase II. It was found that compounds with ortho or para substitutions on the phenolic ring exhibited superior inhibitory activity compared to their meta-substituted counterparts .
- Antimicrobial Efficacy : A study assessed the antimicrobial potential of several metal complexes derived from 2,4-dibromo-6-(pyridin-2-yliminomethyl)-phenol. Results indicated enhanced activity of metal complexes over the parent ligand against various bacterial strains, suggesting a synergistic effect due to metal coordination .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol, and how can reaction parameters be optimized?
- Answer : The compound is synthesized via Schiff base condensation between 2,4-dibromo-6-formylphenol and pyridin-2-amine. Optimization involves adjusting solvent polarity (e.g., ethanol or methanol), temperature (reflux at 60–80°C), and stoichiometric ratios (1:1.2 aldehyde:amine). Monitoring via TLC or HPLC ensures reaction completion. Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Answer : Key techniques include:
- FT-IR : Confirm imine (C=N) stretch near 1600–1650 cm⁻¹ and phenolic O–H stretch (~3400 cm⁻¹).
- NMR (¹H/¹³C) : Identify aromatic protons (δ 6.5–8.5 ppm) and pyridyl/imine carbon environments.
- Mass spectrometry (ESI-MS) : Validate molecular ion peaks and fragmentation patterns.
- Elemental analysis : Verify Br and N content within ±0.3% error .
Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in halogenated Schiff bases?
- Answer : SCXRD with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding, π–π stacking). For example, analogous brominated Schiff bases exhibit C–Br distances of 1.89–1.92 Å and dihedral angles <10° between aromatic planes, confirming planarity .
Advanced Research Questions
Q. What strategies mitigate discrepancies in bioactivity data between the free ligand and its metal complexes?
- Answer : Contradictions arise from metal-ligand charge transfer or coordination-induced structural changes. To address this:
- Control experiments : Compare ligand/complex solubility and stability in assay media.
- Theoretical modeling : Use DFT to predict redox activity (e.g., HOMO-LUMO gaps).
- Dose-response studies : Normalize activity to molarity rather than mass. For example, Pd(II) complexes of similar ligands show enhanced antibacterial activity (MIC 8–16 µg/mL vs. 32–64 µg/mL for free ligands) due to improved membrane permeability .
Q. How do computational methods like DFT enhance understanding of electronic properties in brominated Schiff bases?
- Answer : Density Functional Theory (DFT) calculates:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., Br atoms as electron-deficient regions).
- Frontier molecular orbitals : Predict reactivity (e.g., HOMO localized on pyridyl/phenol rings).
- Non-covalent interaction (NCI) analysis : Visualize halogen bonding (C–Br···N/O) and π-stacking contributions to crystal packing .
Q. What experimental designs are recommended for studying substituent effects on crystallographic packing?
- Answer : Systematic substitution studies (e.g., replacing Br with Cl or F) coupled with SCXRD reveal:
- Packing motifs : Bromine’s larger van der Waals radius promotes tighter π–π stacking (interplanar distances ~3.5 Å vs. 3.8 Å for fluoro analogs).
- Hydrogen-bond networks : Phenolic O–H···N(pyridyl) interactions stabilize monoclinic (C2/c) or triclinic (P-1) systems. Compare with fluoro-substituted analogs (e.g., 2-fluoro derivatives) to isolate halogen effects .
Q. How can researchers design metal complexes with tailored coordination geometries using this ligand?
- Answer : The ligand’s N,O-donor sites favor octahedral (e.g., Co(II), Ni(II)) or square-planar (e.g., Pd(II)) geometries. Key steps:
- pH control : Deprotonate phenolic O–H (pH >8) to enhance metal binding.
- Counterion selection : Nitrate or chloride salts influence solubility and lattice energy.
- Spectroscopic validation : EPR for paramagnetic complexes (e.g., Cu(II)) and UV-vis for d-d transitions .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate crystallographic data with Cambridge Structural Database entries (e.g., CCDC codes for analogous compounds) .
- Safety Protocols : Handle brominated compounds in fume hoods with PPE (gloves, goggles). Waste disposal via halogen-specific protocols (e.g., separate brominated waste streams) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
